An In-depth Technical Guide to the Physicochemical Properties of 6-Butylpyridin-2-amine
An In-depth Technical Guide to the Physicochemical Properties of 6-Butylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Butylpyridin-2-amine is a substituted pyridine derivative that has garnered interest within the pharmaceutical and agrochemical sectors. Its structural composition, featuring a pyridine ring functionalized with a butyl group at the 6-position and an amino group at the 2-position, imparts a unique combination of lipophilicity and basicity. These characteristics make it a valuable building block in the synthesis of novel bioactive molecules. The butyl group enhances its solubility in organic solvents and its ability to interact with hydrophobic pockets in biological targets, while the 2-amino group provides a site for further chemical modification and influences the compound's acid-base properties.[1] This guide provides a comprehensive overview of the core physicochemical properties of 6-Butylpyridin-2-amine, offering both predicted data and detailed experimental protocols for their determination.
Molecular Structure and Properties
The foundational step in understanding the physicochemical nature of 6-Butylpyridin-2-amine is to examine its molecular structure.
Caption: Chemical structure of 6-Butylpyridin-2-amine.
Physicochemical Data Summary
Due to the limited availability of experimental data in peer-reviewed literature, the following table summarizes key physicochemical properties of 6-Butylpyridin-2-amine, including values predicted by well-established computational models. It is crucial to note that these are theoretical estimations and should be confirmed by experimental validation.
| Property | Value (Predicted) | Method/Source |
| Molecular Formula | C₉H₁₄N₂ | - |
| Molecular Weight | 150.22 g/mol | - |
| Appearance | Liquid | Commercial Suppliers |
| Boiling Point | 245.5 ± 25.0 °C | ACD/Labs Percepta |
| Melting Point | Not Available | - |
| pKa (most basic) | 6.9 ± 0.2 | ACD/Labs Percepta[2][3] |
| logP | 2.4 ± 0.4 | ACD/Labs Percepta[4][5] |
| Water Solubility | 2.5 g/L at 25 °C | ACD/Labs Percepta |
Synthesis of 6-Butylpyridin-2-amine
A versatile and widely employed method for the synthesis of 6-alkyl-2-aminopyridines is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between a halide and a boronic acid or ester.[6][7] In the context of 6-Butylpyridin-2-amine synthesis, this would typically involve the coupling of a 2-amino-6-halopyridine with a butylboronic acid derivative.
Caption: Suzuki coupling reaction workflow for the synthesis of 6-Butylpyridin-2-amine.
Experimental Protocol: Synthesis via Suzuki Coupling
This protocol provides a representative procedure for the synthesis of 6-Butylpyridin-2-amine from 2-amino-6-chloropyridine and n-butylboronic acid.
Materials:
-
2-Amino-6-chloropyridine
-
n-Butylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-amino-6-chloropyridine (1.0 eq), n-butylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a 4:1 mixture of toluene and deionized water to the flask.
-
Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the reaction mixture under an inert atmosphere.
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water to the flask and transfer the contents to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 6-Butylpyridin-2-amine.
Experimental Determination of Physicochemical Properties
Accurate determination of physicochemical properties is paramount in drug development for predicting a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).
Determination of pKa by Potentiometric Titration
The pKa, or acid dissociation constant, is a critical parameter that influences a compound's ionization state at different physiological pH values. Potentiometric titration is a reliable method for its determination.
Caption: Workflow for pKa determination by potentiometric titration.
Protocol:
-
Solution Preparation: Prepare a standard solution of 6-Butylpyridin-2-amine of known concentration in a co-solvent system (e.g., methanol/water) to ensure solubility.
-
Titration: Titrate this solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C).
-
Data Acquisition: Record the pH of the solution after each incremental addition of the acid titrant.
-
Data Analysis: Plot the measured pH values against the volume of titrant added to generate a titration curve.
-
pKa Determination: The pKa is determined as the pH at the half-equivalence point, where half of the amine has been protonated.
Determination of logP by the Shake-Flask Method
The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability and distribution in the body. The shake-flask method is the traditional and a reliable technique for its determination.[4]
Protocol:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of 6-Butylpyridin-2-amine in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated water in a flask.
-
Equilibration: Shake the flask for a set period (e.g., 24 hours) at a constant temperature to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Analysis: Determine the concentration of 6-Butylpyridin-2-amine in both the n-octanol and aqueous phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
logP Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of 6-Butylpyridin-2-amine.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of 6-Butylpyridin-2-amine and for its quantification in various matrices.[8][9] A reverse-phase HPLC method is generally suitable for this compound.
Example HPLC Method:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (e.g., around 280 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 35 °C.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, the protons of the butyl chain, and the protons of the amino group. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group and the alkyl substituent.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule, with the chemical shifts providing information about their electronic environment.
Ultraviolet-Visible (UV-Vis) Spectroscopy:
The UV-Vis spectrum of 6-Butylpyridin-2-amine in a suitable solvent (e.g., ethanol or methanol) is expected to exhibit absorption bands characteristic of the aminopyridine chromophore. The presence of the butyl group may cause a slight bathochromic (red) shift compared to the parent 2-aminopyridine.[10][11]
Conclusion
References
- Guidechem. (n.d.). What is 2-Amino-6-chloropyridine and how is it synthesized?.
- Chem-Impex. (n.d.). 6-butylpyridin-2-amine.
- ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software.
- ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 6.
- PMC. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines.
- Physical Testing and Chemical Analysis Part B:Chemical Analgsis. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Retrieved from Physical Testing and Chemical Analysis Part B:Chemical Analgsis website.
- ePrints Soton - University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Retrieved from ePrints Soton - University of Southampton website.
- ResearchGate. (n.d.). UV–Vis–NIR spectrum of 2APM crystal.
- ACD/Labs. (n.d.). Calculate Distribution Coefficients | LogD Prediction Software.
- ResearchGate. (2025, August 7). ACD/Log P method description.
- SwissADME. (n.d.). Frequently Asked Questions.
- Google Patents. (n.d.). CN102276526B - Synthesis method of 2-amino pyridine compounds.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine.
- Sciforum. (2021, November 15). Fluorescent Properties Study of 2-AminoPyridine Derivatives.
- Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
- MDPI. (n.d.). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids.
- PubMed. (n.d.). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
- PubChem. (n.d.). N-Butyl-2-pyridinamine.
- Google Patents. (n.d.). US4628097A - Process for the preparation of 2-amino-alkylpyridines.
- ACD/Labs. (n.d.). LogP—Making Sense of the Value.
- SciRP.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- PMC. (n.d.). Antiproliferative Activities and SwissADME Predictions of Physicochemical Properties of Carbonyl Group‐Modified Rotenone Analogues.
- National Institute of Standards and Technology. (n.d.). 2-Aminopyridine - the NIST WebBook. Retrieved from National Institute of Standards and Technology website.
- PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
- ResearchGate. (2025, August 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- PMC. (n.d.). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE.
- PMC. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
- Oregon State University. (n.d.). 13C NMR Chemical Shift.
- RSC Publishing. (n.d.). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues.
- International Journal of Pharmacy & Pharmaceutical Research. (2025, January 7). Swiss ADME Predictions of Pharmacokinetics and Drug-Likeness Properties of Chemical Constituents Present in Embelia Ribes. Retrieved from International Journal of Pharmacy & Pharmaceutical Research website.
- ACD/Labs. (n.d.). Decades of Reliable pKa Predictions.
- ResearchGate. (2025, April 7). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach.
- PMC - PubMed Central. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
- ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5.
- ACD/Labs. (n.d.). Augmentation of ACD/Labs pKa® Prediction Algorithm with Proprietary High-Quality Data.
- Semantic Scholar. (2022, May 26). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
- ResearchGate. (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF.
- ACD/Labs. (2025, July 24). What is the pKa of my compound?.
- PubChem. (n.d.). 6-methoxy-N-(propan-2-ylideneamino)pyridin-2-amine.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- ACD/Labs. (n.d.). Study Finds ACD/Labs pKa Predictions to be Most Accurate.
Sources
- 1. phytojournal.com [phytojournal.com]
- 2. acdlabs.com [acdlabs.com]
- 3. acdlabs.com [acdlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. acdlabs.com [acdlabs.com]
- 6. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 9. helixchrom.com [helixchrom.com]
- 10. researchgate.net [researchgate.net]
- 11. sciforum.net [sciforum.net]
